

Validating the Inhibitory Activity of NU9056 on KAT5: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of **NU9056** on lysine acetyltransferase 5 (KAT5), also known as Tip60, with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for research and drug development.

Executive Summary

NU9056 is a potent and selective small molecule inhibitor of KAT5 histone acetyltransferase.[1] Experimental data demonstrates its high affinity for KAT5 with an IC50 value in the low nanomolar to low micromolar range.[1][2] Its selectivity for KAT5 over other histone acetyltransferases (HATs) of the MYST family and other families like p300/CBP, PCAF, and GCN5 has been established, making it a valuable tool for studying the specific roles of KAT5 in various cellular processes.[3] This guide compares **NU9056** with other known KAT5 inhibitors, presenting their inhibitory potency and selectivity. Furthermore, it provides detailed experimental protocols for key assays to validate the inhibitory activity of these compounds.

Comparison of KAT5 Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of **NU9056** and its alternatives against KAT5 and other histone acetyltransferases.



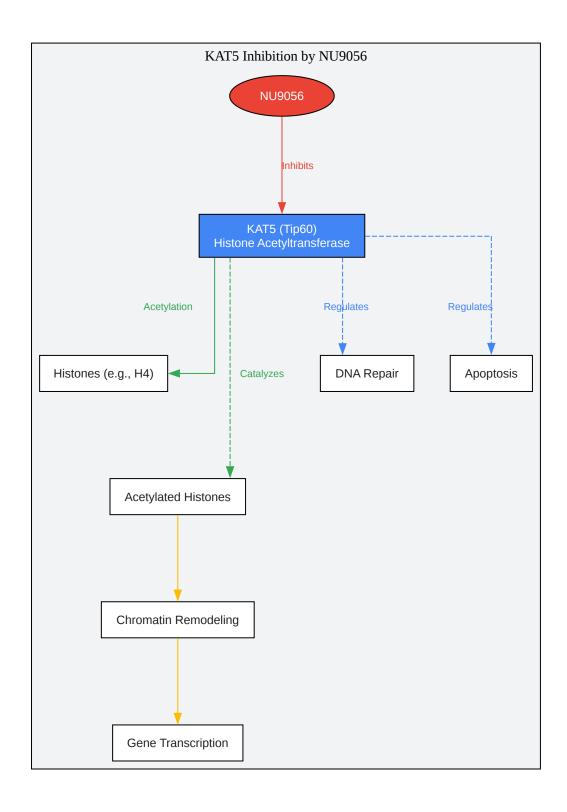
Inhibitor	Target	IC50	Selectivity	Reference(s)
NU9056	KAT5 (Tip60)	2 nM - <2 μM	>16-fold selective over PCAF, p300, and GCN5	[1][2]
p300	60 μΜ	[4]	_	
PCAF	36 μΜ	[4]		
GCN5	>100 μM	[4]		
MG149	KAT5 (Tip60)	74 μΜ	Also inhibits MOF (KAT8) with an IC50 of 47 μM. Less potent against PCAF and p300 (>200 μM).	[2][3]
MOF (KAT8)	47 μΜ	[3]		
PCAF	>200 μM	[3]	_	
p300	>200 μM	[3]	_	
Anacardic Acid	KAT5 (Tip60)	Inhibition reported, but IC50 varies.	Non-selective, also inhibits p300 and PCAF.	[5][6]
p300	Reported IC50 of 8.5 μM	[6]		
PCAF	Reported IC50 of 5 μM	[6]	-	
TH1834	KAT5 (Tip60)	Specific inhibitor, but IC50 not specified in the provided context.	Does not affect the activity of MOF.	



Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

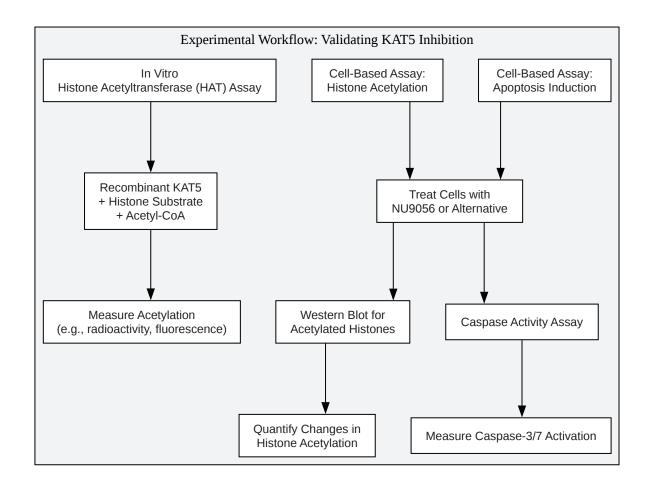




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Mechanism of KAT5 inhibition by NU9056.





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